9-Benzoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
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Overview
Description
9-Benzoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of pyridobenzodiazepines. This compound is characterized by its unique structure, which includes a benzoyl group, an ethyl group, and a methyl group attached to a pyrido-benzodiazepine core.
Preparation Methods
The synthesis of 9-Benzoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrido-Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the pyrido-benzodiazepine core.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Alkylation: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
9-Benzoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Benzoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 9-Benzoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .
Comparison with Similar Compounds
9-Benzoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can be compared with other similar compounds, such as:
6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one: This compound has a nitro group instead of a benzoyl group, which may result in different chemical and biological properties.
7-Chloro-11-ethyl-6-methyl-9-(trifluoromethyl)pyrido(3,2-c)(1,5)benzodiazepin-5-one: The presence of a chloro and trifluoromethyl group in this compound can lead to variations in reactivity and activity.
8,9-Dichloro-11-ethyl-6-methylpyrido(3,2-c)(1,5)benzodiazepin-5-one: The dichloro substitution in this compound may affect its chemical stability and biological interactions.
Properties
CAS No. |
133626-94-5 |
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Molecular Formula |
C22H19N3O2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
9-benzoyl-11-ethyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C22H19N3O2/c1-3-25-19-14-16(20(26)15-8-5-4-6-9-15)11-12-18(19)24(2)22(27)17-10-7-13-23-21(17)25/h4-14H,3H2,1-2H3 |
InChI Key |
VOSMLBUQQZKIIM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)N(C(=O)C4=C1N=CC=C4)C |
Origin of Product |
United States |
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